molecular formula C12H10O B12915740 2-Styrylfuran

2-Styrylfuran

Cat. No.: B12915740
M. Wt: 170.21 g/mol
InChI Key: QHVQSFNBGRXCRP-CMDGGOBGSA-N
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Description

2-Styrylfuran is an organic compound belonging to the class of furan derivatives Furans are five-membered aromatic heterocycles containing one oxygen atom this compound is characterized by the presence of a styryl group (a vinylbenzene moiety) attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Styrylfuran can be synthesized through various methods. One notable approach involves the use of N-heterocyclic carbenes (NHCs) and Brønsted acid catalysis. This method utilizes 2,4-dioxoesters as conjugated 1,3-dicarbonyls, leading to the formation of highly functionalized styrylfurans through a cross-benzoin reaction followed by a Paal-Knorr-like condensation . Another method involves the cycloisomerization of 4,5-epoxyalk-2-ynyl esters in the presence of a proton source .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal-mediated cycloisomerization and cycloaddition reactions, as well as metal-free oxidative cyclizations, are some of the advanced techniques employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Styrylfuran undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-diones.

    Reduction: The styryl group can be reduced to form 2-ethylfuran.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: 2-Ethylfuran.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-styrylfuran involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with bacterial ribosomal proteins, leading to inhibition of protein synthesis and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Styrylfuran can be compared with other furan derivatives such as:

Uniqueness: . Its ability to undergo various chemical reactions and form highly functionalized derivatives further distinguishes it from other furan compounds.

Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]furan

InChI

InChI=1S/C12H10O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+

InChI Key

QHVQSFNBGRXCRP-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CO2

Origin of Product

United States

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